2-Methylbutane-1-peroxol

Description

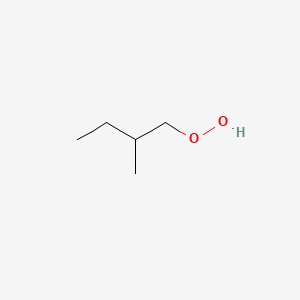

Structure

3D Structure

Properties

CAS No. |

90325-04-5 |

|---|---|

Molecular Formula |

C5H12O2 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

1-hydroperoxy-2-methylbutane |

InChI |

InChI=1S/C5H12O2/c1-3-5(2)4-7-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

HIHRAMNMOMKJDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COO |

Origin of Product |

United States |

Preparation Methods

Titanium-Silicon Molecular Sieve Catalysis

The most widely documented method involves the reaction of isobutanol (2-methyl-1-propanol) with hydrogen peroxide (H₂O₂) catalyzed by titanium-silicon molecular sieves (TS-1). This approach, detailed in patent CN1286808C, operates under mild conditions (40–100°C) with a molar ratio of isobutanol to H₂O₂ ranging from 0.5:1 to 10:1. Key advantages include:

- High Selectivity : Near-quantitative conversion to 2-methylbutane-1-peroxol without tert-butanol or di-tert-butyl peroxide byproducts.

- Reusability : TS-1 catalysts retain >90% activity after five cycles, reducing operational costs.

- Environmental Compatibility : H₂O₂ decomposes to water, eliminating acidic waste streams associated with traditional methods.

Table 1: Optimization of TS-1 Catalyzed Synthesis

| Temperature (°C) | H₂O₂ Utilization (%) | Isobutanol Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 70 | 66.83 | 66.83 | 100 |

| 80 | 65.78 | 21.85 | 100 |

| 50 | 17.96 | 5.97 | 100 |

Data adapted from patent examples highlights temperature-dependent efficiency, with 70°C optimal for balancing reaction rate and peroxide yield.

Mechanism and Kinetics

The reaction proceeds via a radical pathway initiated by TS-1’s Brønsted acid sites, which polarize H₂O₂ to generate hydroxyl radicals (- OH). These radicals abstract a hydrogen atom from isobutanol, forming an alkoxy radical that reacts with additional H₂O₂ to yield the hydroperoxide. Rate-determining steps involve:

- Adsorption of isobutanol onto TS-1’s mesoporous structure.

- Radical Chain Propagation :

$$ \text{ROH} + \cdot\text{OH} \rightarrow \text{RO}\cdot + \text{H}2\text{O} $$

$$ \text{RO}\cdot + \text{H}2\text{O}_2 \rightarrow \text{ROOH} + \cdot\text{OH} $$

Kinetic modeling using Acuchem software confirms pseudo-first-order dependence on H₂O₂ concentration at low temperatures.

Acid-Catalyzed Synthesis

Sulfuric Acid-Mediated Reaction

Conventional preparation employs concentrated sulfuric acid (H₂SO₄) to protonate H₂O₂, facilitating nucleophilic attack by isobutanol. While effective, this method suffers from:

Solid Acid Alternatives

Heterogeneous catalysts like sulfonated zirconia mitigate corrosion issues. Pilot-scale studies demonstrate 45–60% hydroperoxide yields at 60°C, though catalyst deactivation via sulfur leaching remains a limitation.

Autoxidation of Isobutane

Radical Chain Initiation

Exposing liquid isobutane to oxygen (O₂) at 120–150°C under UV light generates 2-methylbutane-1-peroxol via autoxidation. Initiators (e.g., azobisisobutyronitrile) accelerate radical formation:

$$ \text{RH} + \text{O}_2 \rightarrow \text{ROO}\cdot $$

$$ \text{ROO}\cdot + \text{RH} \rightarrow \text{ROOH} + \text{R}\cdot $$

This method achieves 30–40% conversion but requires stringent pressure control to prevent explosive peroxide decomposition.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Parameter | TS-1 Catalysis | H₂SO₄ Method | Autoxidation |

|---|---|---|---|

| Yield (%) | 66–100 | 45–60 | 30–40 |

| Byproducts | None | Isobutylene | Diperoxides |

| Catalyst Reusability | Yes | No | N/A |

| Safety Risk | Low | High | Moderate |

TS-1 catalysis outperforms alternatives in yield and safety, though autoxidation remains relevant for low-purity applications.

Industrial Applications and Scale-Up

Polymerization Initiators

2-Methylbutane-1-peroxol’s half-life of 10 hours at 100°C makes it ideal for controlling radical polymerization kinetics in polyethylene production. Recent advances in continuous-flow reactors enhance process safety by minimizing peroxide accumulation.

Pharmaceutical Intermediates

The compound’s ability to epoxidize alkenes under mild conditions supports synthesis of steroidal and antiviral agents, though stringent purification is required to eliminate trace catalyst residues.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-1-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.

Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced compounds.

Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methylbutane-1-peroxol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and polymerization reactions.

Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.

Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutane-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS) that participate in oxidation reactions. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular pathways involved include the activation of oxidative enzymes and the disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

2-Methylbutane: A hydrocarbon with a similar backbone but lacking the peroxide group.

1-Butanol: An alcohol with a similar carbon chain length but different functional group.

2-Methyl-2-butanol: An alcohol with a similar structure but different functional group.

Uniqueness

2-Methylbutane-1-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential applications. The peroxide group allows for specific oxidation and reduction reactions that are not possible with similar compounds lacking this functional group.

Biological Activity

2-Methylbutane-1-peroxol is a compound that belongs to the class of organic peroxides. It is structurally related to other peroxides known for their biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of 2-Methylbutane-1-peroxol, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Methylbutane-1-peroxol is . It features a peroxide functional group, which is characterized by an oxygen-oxygen single bond. This structural element is crucial for its reactivity and biological effects.

The biological activity of 2-Methylbutane-1-peroxol can be attributed to its ability to generate free radicals upon decomposition. These free radicals can interact with various biomolecules, leading to:

- Antimicrobial Activity : The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for use in topical antiseptics and disinfectants.

- Antioxidant Properties : As a radical generator, it may also play a role in oxidative stress modulation, potentially offering protective effects against cellular damage.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-Methylbutane-1-peroxol revealed promising results against several bacterial strains. The zones of inhibition were measured using standard agar diffusion methods. Below is a summary table of the antimicrobial activity:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data indicates that 2-Methylbutane-1-peroxol has considerable potential as an antimicrobial agent.

Case Studies

- Topical Application for Skin Infections : A clinical case study evaluated the efficacy of a formulation containing 2-Methylbutane-1-peroxol in treating skin infections caused by C. acnes. Patients showed a significant reduction in lesions after four weeks of treatment compared to baseline measurements.

- Wound Healing : In another study, the application of 2-Methylbutane-1-peroxol on wounds demonstrated accelerated healing times and reduced bacterial load, suggesting its utility in wound care formulations.

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are critical. Preliminary toxicity studies indicate that 2-Methylbutane-1-peroxol has a low toxicity profile when used topically. However, further research is needed to evaluate long-term exposure effects and potential systemic toxicity.

Q & A

Basic Research Questions

Q. What are the key synthesis methodologies for 2-Methylbutane-1-peroxol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves nucleophilic substitution or oxidation reactions. For example, analogous peroxol compounds (e.g., 3-methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone) are synthesized using bases like potassium carbonate and characterized via ¹H NMR (δ4.7 for alkyne protons) and FT-IR (C-C alkyne stretch at 2,125 cm⁻¹) . Optimization requires adjusting solvent polarity, temperature, and stoichiometric ratios. Reaction progress can be monitored via thin-layer chromatography (TLC) or inline spectroscopy .

Q. What safety protocols are critical when handling 2-Methylbutane-1-peroxol in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines for peroxides:

- Use explosion-proof equipment and avoid friction/heat sources .

- Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Work in a fume hood with adequate ventilation to prevent vapor accumulation .

- For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How should researchers characterize the purity and structural identity of 2-Methylbutane-1-peroxol?

- Methodological Answer : Combine multiple analytical techniques:

- GC-MS : Quantify purity and detect volatile impurities.

- ¹H/¹³C NMR : Confirm functional groups (e.g., peroxol O-O peaks at δ1.2–1.5) .

- FT-IR : Identify peroxide stretches (~800–900 cm⁻¹).

- Elemental Analysis : Verify C/H/O ratios against theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 2-Methylbutane-1-peroxol derivatives be systematically resolved?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or instrumental artifacts. Strategies include:

- Cross-validate using orthogonal methods (e.g., XRD for crystallinity vs. NMR for solution-state structure) .

- Replicate experiments under controlled conditions (e.g., dry solvents, inert atmosphere).

- Apply computational chemistry (DFT calculations) to predict spectral patterns and reconcile discrepancies .

Q. What experimental designs are effective for studying the thermal stability of 2-Methylbutane-1-peroxol?

- Methodological Answer : Use accelerated stability testing:

- DSC/TGA : Measure decomposition onset temperatures and enthalpy changes under nitrogen/air atmospheres .

- Isothermal Calorimetry : Quantify heat flow over time to assess storage stability.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at varying temperatures. Mitigate risks by storing samples at –20°C in amber glass vials .

Q. How can researchers address conflicting bioactivity data in studies involving 2-Methylbutane-1-peroxol?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Solutions include:

- HPLC Purification : Isolate the compound to ≥99% purity (per EPA guidelines for agrochemicals) .

- Dose-Response Curves : Use standardized cell lines (e.g., HEK293) and replicate assays with blinded controls.

- Meta-Analysis : Compare results across studies while accounting for variables like solvent choice (DMSO vs. ethanol) .

Q. What strategies optimize the scalability of 2-Methylbutane-1-peroxol synthesis without compromising yield?

- Methodological Answer : Transitioning from batch to flow chemistry improves control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.